N'-Desaminomethylsulfonyl-N'-nitryl Dofetilide

CAS No.:

Cat. No.: VC18019789

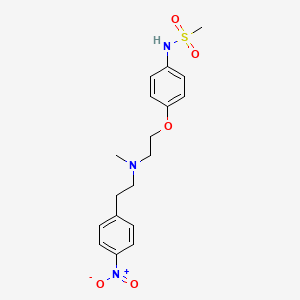

Molecular Formula: C18H23N3O5S

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H23N3O5S |

|---|---|

| Molecular Weight | 393.5 g/mol |

| IUPAC Name | N-[4-[2-[methyl-[2-(4-nitrophenyl)ethyl]amino]ethoxy]phenyl]methanesulfonamide |

| Standard InChI | InChI=1S/C18H23N3O5S/c1-20(12-11-15-3-7-17(8-4-15)21(22)23)13-14-26-18-9-5-16(6-10-18)19-27(2,24)25/h3-10,19H,11-14H2,1-2H3 |

| Standard InChI Key | FQIGLZCWEICMCI-UHFFFAOYSA-N |

| Canonical SMILES | CN(CCC1=CC=C(C=C1)[N+](=O)[O-])CCOC2=CC=C(C=C2)NS(=O)(=O)C |

Introduction

Structural and Functional Relationship to Dofetilide

Dofetilide’s empirical formula is C₁₉H₂₇N₃O₅S₂, with a molecular weight of 441.6 g/mol . It selectively inhibits the rapid delayed rectifier potassium current (I_Kr) by binding to the hERG (K_V11.1) channel, prolonging the cardiac action potential duration and refractory period . N'-Desaminomethylsulfonyl-N'-nitryl Dofetilide shares a core structure with dofetilide but features modifications at the N'-position, including desamination, methylsulfonyl, and nitryl groups. These alterations likely influence its metabolic stability, binding affinity, and ion channel selectivity compared to the parent compound.

Pharmacokinetic Considerations

Absorption and Metabolism

Dofetilide exhibits a bioavailability of 30–40% due to first-pass metabolism, primarily mediated by CYP3A4 via N-dealkylation . Renal excretion accounts for 80% of its clearance, necessitating dose adjustments in patients with impaired kidney function . While specific data on N'-Desaminomethylsulfonyl-N'-nitryl Dofetilide are unavailable, structural analogs often exhibit altered metabolic pathways. For example, N-desmethyl-dofetilide—a minor metabolite—retains partial I_Kr-blocking activity but requires higher concentrations to achieve therapeutic effects .

| Study | Dose (mcg BID) | Conversion to NSR (%) | 6-Month Maintenance in NSR (%) |

|---|---|---|---|

| 1 | Placebo | 6 | 38 |

| 1 | 125 | 10 | 44 |

| 1 | 250 | 30 | 52 |

| 1 | 500 | 1 | 32 |

| 2 | Placebo | 6 | 25 |

| 2 | 250 | 29 | 57 |

Data sourced from FDA clinical trials .

The 250 mcg dose showed optimal efficacy, maintaining NSR in 52–57% of patients at six months . Higher doses (500 mcg) paradoxically reduced efficacy, likely due to proarrhythmic effects .

Proarrhythmic Risks

Dofetilide carries a documented risk of torsade de pointes (TdP), particularly during therapy initiation. In clinical trials, 0.8–3.3% of patients experienced TdP, necessitating continuous ECG monitoring for at least three days post-administration . Structural analogs like N'-Desaminomethylsulfonyl-N'-nitryl Dofetilide may exhibit similar or modified risk profiles depending on their affinity for hERG channels and metabolic pathways.

Future Directions and Challenges

Mechanistic Studies

Further research is needed to characterize N'-Desaminomethylsulfonyl-N'-nitryl Dofetilide’s:

-

Ion Channel Selectivity: Comparative patch-clamp studies in cardiomyocytes to assess I_Kr vs. I_Ks inhibition.

-

Metabolic Stability: In vitro assays with human hepatocytes to identify primary metabolic enzymes and potential drug-drug interactions.

Clinical Translation

Proarrhythmic risk remains a barrier to novel antiarrhythmic development. Advances in patient-specific modeling (e.g., human-induced pluripotent stem cell-derived cardiomyocytes) could enable safer preclinical screening of analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume